(+/-)-Dihydromethysticin

Description

Contextualization within Kavalactone Chemistry and Biological Systems

Dihydromethysticin (B1670609) is one of the six major kavalactones, a class of lactone compounds, found in the kava (B3030397) plant (Piper methysticum). biosynth.commedchemexpress.comwikipedia.org These compounds are considered the primary active constituents of kava. plos.org The molecular framework of kavalactones, including dihydromethysticin, is characterized by a styrilpyrone skeleton, which consists of an aromatic benzene (B151609) nucleus and a valerolactone ring linked by an ethylene (B1197577) or ethane (B1197151) subunit. scielo.br Dihydromethysticin is specifically a saturated kavalactone, distinguished from unsaturated counterparts like methysticin (B1662917) by the absence of a double bond in the lactone ring structure. scielo.bracs.org

From a biological standpoint, dihydromethysticin has been shown to interact with various physiological systems. Research indicates its involvement in the modulation of the gamma-aminobutyric acid (GABA) pathways in the brain. biosynth.com Specifically, it can act as a positive allosteric modulator of GABA-A receptors. wikipedia.orgncats.io Furthermore, studies have explored its effects on cytochrome P450 (CYP) enzymes. medchemexpress.comwikipedia.orgnih.govnih.gov For instance, dihydromethysticin and desmethoxyyangonin (B154216) have been identified as significant inducers of CYP3A23 expression in rat hepatocytes. wikipedia.orgnih.gov The induction of CYP3A23 by these kavalactones is thought to occur through transcriptional activation. wikipedia.orgnih.gov Additionally, along with methysticin, dihydromethysticin is a primary contributor to the induction of the CYP1A1 enzyme via an aryl hydrocarbon receptor (AhR)-dependent mechanism. wikipedia.orgnih.govnih.gov The rapid absorption of dihydromethysticin following oral intake suggests it is a key contributor to the biological effects of kava. wikipedia.orgnih.gov

Significance of Stereochemistry in Dihydromethysticin Research

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical factor in the biological activity of many compounds, and dihydromethysticin is no exception. nih.govmgscience.ac.in The presence of a chiral center in the dihydromethysticin molecule means it exists as a pair of enantiomers, designated as (+)-dihydromethysticin and (-)-dihydromethysticin. researchgate.net A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture, or (+/-)-dihydromethysticin. researchgate.net

The spatial orientation of functional groups in each enantiomer can lead to different interactions with chiral biological targets such as enzymes and receptors. nih.govmgscience.ac.inijper.orgresearchgate.net This principle is evident in research on dihydromethysticin. For example, studies investigating its potential in lung cancer chemoprevention have revealed a distinct structure-activity relationship. nih.govresearchgate.net Interestingly, in certain experimental models, the unnatural enantiomer of dihydromethysticin was found to be more potent than the naturally occurring enantiomer. nih.govresearchgate.net This highlights the importance of studying the individual enantiomers to fully understand the compound's biological profile. The differential activity between enantiomers underscores the necessity of stereoselective synthesis and chiral separation techniques in dihydromethysticin research, allowing for the isolated study of each stereoisomer. researchgate.net

Evolution of Research Trajectories for (+/-)-Dihydromethysticin

The scientific investigation of (+/-)-dihydromethysticin has evolved significantly over time. Initial research focused on its isolation from the kava plant and the elucidation of its chemical structure as one of the principal kavalactones. mdpi.com Early synthetic efforts, such as those reported in the mid-20th century, aimed to produce racemic dihydromethysticin and its parent compound, methysticin. acs.org

More recent research has shifted towards understanding its complex pharmacology and potential therapeutic applications. A significant area of contemporary research is in cancer chemoprevention, with studies identifying (+)-dihydromethysticin as a promising agent against lung tumorigenesis in preclinical models. nih.govresearchgate.netscispace.comnih.govpsu.edu This line of inquiry has also spurred the synthesis of various dihydromethysticin analogs to probe structure-activity relationships and identify more potent compounds. nih.govscispace.com The development of advanced analytical methods, such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has been crucial for accurately quantifying dihydromethysticin and other kavalactones in biological samples and characterizing their pharmacokinetics. plos.orgresearchgate.net Modern research also employs computational methods, like molecular docking, to investigate the interactions of dihydromethysticin with biological targets, such as the aryl hydrocarbon receptor. nih.govnih.govresearchgate.net The synthesis of both enantiomers of dihydromethysticin continues to be an active area of research, enabling a more detailed exploration of their distinct biological activities. researchgate.net

Data Tables

Table 1: Investigated Biological Activities of Dihydromethysticin

| Biological Target/System | Observed Effect | Research Focus |

| GABA-A Receptors | Positive allosteric modulation biosynth.comwikipedia.orgncats.io | Anxiolytic and sedative effects biosynth.com |

| Cytochrome P450 Enzymes | Induction of CYP3A23 and CYP1A1 wikipedia.orgnih.govnih.govnih.gov | Drug metabolism and potential interactions wikipedia.org |

| Cancer Cell Lines | Induction of apoptosis, cell cycle arrest ncats.io | Chemopreventive potential nih.govresearchgate.netscispace.comnih.govpsu.edu |

| Monoamine Oxidase B (MAO-B) | Reversible inhibition wikipedia.org | Neurological effects |

Table 2: Timeline of Key Research Developments for (+/-)-Dihydromethysticin

| Time Period | Key Research Milestone | Significance |

| Mid-20th Century | First reported synthesis of dl-dihydromethysticin acs.org | Foundational chemical synthesis |

| Late 20th/Early 21st Century | Identification as a major kavalactone with effects on CYP enzymes medchemexpress.comnih.gov | Understanding of metabolic interactions |

| 2010s - Present | Investigation into chemopreventive properties, particularly in lung cancer models nih.govresearchgate.netscispace.comnih.govpsu.edu | Exploration of novel therapeutic applications |

| 2010s - Present | Development of stereoselective synthesis and analysis of individual enantiomers researchgate.netnih.govresearchgate.net | Elucidation of stereochemistry's role in bioactivity |

| 2020s | Continued synthesis of analogs and use of advanced analytical and computational methods nih.govnih.govnih.govresearchgate.net | Optimization of compound efficacy and mechanistic understanding |

Structure

3D Structure

Properties

IUPAC Name |

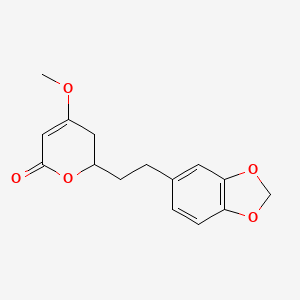

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIWXFIBHXYNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3033434 |

Source

|

| Record name | Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Dihydromethysticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6581-46-0, 3155-57-5, 19902-91-1 |

Source

|

| Record name | Dihydromethysticin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006581460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydromethysticin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3033434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMETHYSTICIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9X3XK922J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydromethysticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C |

Source

|

| Record name | Dihydromethysticin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies

Botanical Origin and Chemotaxonomic Context

(+/-)-Dihydromethysticin is a naturally occurring psychoactive compound belonging to the kavalactone class. Its botanical origins are central to understanding its chemical context and distribution.

The primary and most well-known botanical source of dihydromethysticin (B1670609) is the root and rhizome of the kava (B3030397) plant, Piper methysticum Forst. f. biosynth.comcirad.fr. Native to the islands of the South Pacific, this plant has been cultivated for centuries for use in traditional beverages. biosynth.comcirad.fr. The psychoactive properties of the kava plant are attributed to a group of structurally related lactone compounds known as kavalactones. researchgate.net.

To date, 18 distinct kavalactones have been identified from Piper methysticum. mdpi.comresearchgate.net. However, six major kavalactones are responsible for approximately 96% of the plant's pharmacological activity. researchgate.netwikipedia.org. These six are:

Dihydromethysticin

Major Kavalactones in Piper methysticum

| Kavalactone | Chemotype Code Number |

|---|---|

| Desmethoxyyangonin | 1 |

| Dihydrokavain | 2 |

| Yangonin | 3 |

| Kavain | 4 |

| Dihydromethysticin | 5 |

| Methysticin | 6 |

While Piper methysticum is the principal source, dihydromethysticin and related kavalactones have been identified in other species. The presence of these compounds across different plants offers insights into their biosynthetic pathways and chemotaxonomic relationships.

Botanical Sources of Dihydromethysticin

| Plant Species | Family | Reference |

|---|---|---|

| Piper methysticum | Piperaceae | biosynth.comnih.govnih.gov |

| Piper majusculum | Piperaceae | nih.govnih.gov |

| Aniba hostmanniana | Lauraceae | nih.gov |

| Alpinia zerumbet | Zingiberaceae | mdpi.com |

The compound has been reported in Piper majusculum, a close relative of kava. nih.govnih.gov. Its occurrence has also been noted in Aniba hostmanniana, a plant from the Lauraceae family. nih.gov. Furthermore, some kavalactones, specifically dihydrokavain (DK) and dihydro-5,6-dehydrokavain (DDK), have been found in Alpinia zerumbet, a member of the ginger family (Zingiberaceae), suggesting that the biosynthetic pathways for these compounds are not exclusive to the Piper genus. mdpi.com.

Advanced Extraction and Isolation Techniques for Kavalactones

The isolation of pure (+/-)-Dihydromethysticin from botanical sources is a multi-step process involving initial extraction, followed by fractionation and final purification.

The initial step involves extracting the kavalactones from the dried and powdered plant material, typically the roots of P. methysticum. The choice of solvent is critical as it significantly impacts the yield and profile of the extracted compounds. nih.gov. Studies have compared the efficacy of various organic solvents for this purpose.

Acetone has been identified as one of the most effective solvents for maximizing the yield of kavalactones. hielscher.comresearchgate.net. Ethanol is also highly efficient, in some cases yielding the highest total content of the six major kavalactones. nih.gov. Other solvents like methanol (B129727) and ethyl acetate (B1210297) show reasonable extraction efficiency, while non-polar solvents such as hexane (B92381) are significantly less effective. nih.gov. The extraction process is often enhanced using techniques like sonication, which uses ultrasonic waves to facilitate the release of bioactive compounds from the plant matrix. nih.govhielscher.comresearchgate.net.

Comparison of Solvent Extraction Efficiency for Kavalactones

| Solvent | Relative Extraction Efficiency | Reference |

|---|---|---|

| Acetone | High / Most Effective | nih.govhielscher.comresearchgate.net |

| Ethanol | High | nih.gov |

| Methanol | Moderate | nih.govresearchgate.net |

| Ethyl Acetate | Moderate | nih.gov |

| Chloroform | Moderate | hielscher.comresearchgate.net |

| Water | Low to Moderate | hielscher.comresearchgate.net |

| Hexane | Low | nih.gov |

After obtaining a crude solvent extract, the complex mixture of compounds must be separated. This is achieved through chromatographic fractionation, which separates compounds based on their chemical and physical properties.

A common and primary method is Column Chromatography (CC) , often using silica (B1680970) gel as the stationary phase. nih.govresearchgate.netgoogle.com. The crude extract is loaded onto the column, and a solvent system, typically a mixture of hexane and ethyl acetate in varying ratios, is passed through it. nih.govresearchgate.net. By gradually increasing the polarity of the solvent mixture (e.g., from a 9:1 to an 8:2 ratio of hexane to ethyl acetate), different fractions containing groups of compounds can be collected sequentially. nih.govresearchgate.net. This process allows for the separation of kavalactones from other classes of compounds like flavonoids. nih.govescholarship.org.

High-Speed Countercurrent Chromatography (HSCCC) is another advanced technique used for fractionating kavalactones. tandfonline.comresearchgate.net. HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. researchgate.net. While effective, initial fractionation of a crude extract by HSCCC may still result in fractions containing multiple kavalactones, requiring further purification. tandfonline.com.

The final stage involves purifying the kavalactone-rich fractions to isolate individual compounds like dihydromethysticin. Fractions obtained from initial column chromatography often contain mixtures of several kavalactones. mdpi.comnih.gov. For instance, one study reported a fraction containing a mixture of dihydro-5,6-dehydrokavain, 7,8-dihydrokavain, dihydromethysticin, and methysticin. mdpi.comnih.gov.

To separate these structurally similar compounds, further chromatographic steps are necessary. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for this final purification step. tandfonline.com. It offers high resolution, allowing for the separation of compounds with very similar structures, ultimately yielding pure dihydromethysticin. The identity and purity of the isolated compound are then confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and ESI-MS. researchgate.netescholarship.orgnih.gov.

Biosynthetic Pathways and Metabolic Engineering Approaches

Elucidation of Kavalactone Biosynthesis

The biosynthesis of kavalactones, the class of compounds to which dihydromethysticin (B1670609) belongs, involves a series of specialized metabolic enzymes. biorxiv.org Research has successfully identified the key steps that construct the characteristic styrylpyrone backbone and the subsequent tailoring reactions that result in the diverse array of kavalactones found in nature. biorxiv.orgresearchgate.net

The complete biosynthetic pathway for kavalactones consists of seven specialized metabolic enzymes that convert primary metabolites into complex psychoactive compounds. biorxiv.orgbiorxiv.org The process begins with precursors from the phenylpropanoid pathway, such as hydroxycinnamoyl-CoA thioesters. biorxiv.orgsci-hub.ru These starter molecules undergo a series of condensation and cyclization reactions to form the basic kavalactone structure. biorxiv.org This scaffold is then further modified by additional tailoring enzymes, including O-methyltransferases (OMTs), reductases, and oxidoreductases, which add functional groups and alter saturation to produce the final diverse set of kavalactones, including dihydromethysticin. biorxiv.orgbiorxiv.org

A crucial step in the formation of dihydromethysticin and the related compound methysticin (B1662917) is the creation of a methylenedioxy bridge. biorxiv.orgbiorxiv.org This reaction is catalyzed by a specific cytochrome P450 enzyme, PmMTS1 (methysticin synthase 1), which belongs to the CYP719 family known for forming such bridges in other plant biosynthetic pathways. biorxiv.org Furthermore, the saturation of the C7-C8 double bond, a defining feature of dihydromethysticin, can occur through the use of a reduced starter substrate, such as dihydro-hydroxycinnamoyl-CoA. biorxiv.org

Table 1: Key Enzymes in Kavalactone Biosynthesis

| Enzyme Name | Abbreviation | Enzyme Class | Function in Pathway |

|---|---|---|---|

| Styrylpyrone Synthase 1/2 | PmSPS1/PmSPS2 | Polyketide Synthase (Type III) | Catalyzes formation of the core styrylpyrone scaffold. biorxiv.org |

| Kavalactone Reductase 1 | PmKLR1 | Reductase | Reduces the C5=C6 double bond in the kavalactone scaffold. biorxiv.org |

| Methysticin Synthase 1 | PmMTS1 | Cytochrome P450 (CYP719A26) | Catalyzes the formation of the methylenedioxy bridge at C11-C12. biorxiv.org |

| Kava (B3030397) O-methyltransferase 1/2 | PmKOMT1/PmKOMT2 | O-methyltransferase | Adds methyl groups to the kavalactone structure. biorxiv.org |

The central enzymatic step in kavalactone biosynthesis is the formation of the styrylpyrone scaffold, a reaction catalyzed by styrylpyrone synthase (SPS). biorxiv.orgsci-hub.ru Phylogenetic and structural analyses reveal that SPS enzymes in kava are paralogues of chalcone (B49325) synthase (CHS), a ubiquitous enzyme in land plants responsible for the first step in flavonoid biosynthesis. biorxiv.orgbiorxiv.org

While CHS typically condenses a starter p-coumaroyl-CoA molecule with three molecules of malonyl-CoA to form a tetraketide intermediate, the neofunctionalized SPS enzymes in kava perform a related but distinct reaction. biorxiv.orgsci-hub.ru SPS catalyzes the condensation of the starter thioester with only two molecules of malonyl-CoA. biorxiv.org This results in a triketide intermediate that subsequently lactonizes to form the defining six-membered α-pyrone ring of the styrylpyrone backbone, rather than the chalcone structure. biorxiv.org Researchers have identified two such paralogous enzymes in kava, designated PmSPS1 and PmSPS2, which are responsible for creating the foundational kavalactone scaffold. biorxiv.orgresearchgate.net

Following the creation of the styrylpyrone backbone by SPS, a suite of tailoring enzymes modifies this core structure to produce the wide variety of naturally occurring kavalactones. biorxiv.orgbiorxiv.orgresearchgate.net These enzymes act with high regio- and stereo-specificity, ensuring the precise formation of compounds like (+/-)-Dihydromethysticin. biorxiv.orgnih.gov

Key tailoring reactions include:

Reduction: The styrylpyrone scaffold contains two double bonds (C5=C6 and C7=C8) that can be reduced. biorxiv.org The reduction of the C5=C6 bond is performed stereospecifically by an NADPH-dependent reductase, PmKLR1, suggesting an enzymatic control over the molecule's chirality. biorxiv.orgresearchgate.net Dihydromethysticin is characterized by saturation at the C7-C8 position, which can be achieved by utilizing an already reduced starter molecule like dihydro-p-coumaroyl-CoA in the initial synthesis step. biorxiv.orgbiorxiv.org

Methylenedioxy Bridge Formation: A distinctive feature of both methysticin and dihydromethysticin is a methylenedioxy bridge at the C11-C12 position of the phenyl ring. biorxiv.orgbiorxiv.org This structure is formed from vicinal methoxyl and hydroxyl groups by a specific cytochrome P450 enzyme from the CYP719 family, named PmMTS1. biorxiv.orgbiorxiv.org

These specific enzymatic modifications are essential for converting the basic styrylpyrone scaffold into the structurally complex (+/-)-Dihydromethysticin.

Heterologous Production of Kavalactones

The elucidation of the kavalactone biosynthetic pathway has enabled efforts to transfer these genetic instructions into more manageable host organisms for controlled production. biorxiv.orgbiorxiv.orgnih.gov This field of metabolic engineering aims to create microbial or plant-based factories for synthesizing kavalactones and their derivatives. biorxiv.orgresearchgate.net

Scientists have successfully demonstrated the feasibility of producing kavalactones in microbial hosts. biorxiv.orgbiorxiv.org By introducing the necessary plant genes into bacteria and yeast, these microorganisms can be engineered to perform steps of the biosynthetic pathway.

Escherichia coli : Researchers reconstituted the initial step of kavalactone biosynthesis in E. coli. By co-expressing the kava enzymes Pm4CL1 (to activate a precursor molecule) and PmSPS1 or PmSPS2, the bacteria were able to produce the core kavalactone precursor, bisnoryangonin (B577666), when fed with p-coumaric acid. biorxiv.org In another study, an artificial pathway using five genes, including a styrylpyrone synthase from Piper nigrum, was engineered in E. coli to produce 52.8 mg/L of 11-methoxy-bisnoryangonin. frontiersin.org

Saccharomyces cerevisiae : Similar success was achieved in baker's yeast. The expression of Pm4CL1 and PmSPS1/PmSPS2 in S. cerevisiae also resulted in the production of bisnoryangonin from a supplemented precursor. biorxiv.org More advanced engineering in yeast has led to the de novo production of diverse styrylpyrones, including 7,8-saturated kavalactones like 7,8-dihydroyangonin (B1655084) (DHY). nih.govnih.gov By optimizing precursor pathways and overexpressing rate-limiting enzymes, engineered yeast strains have achieved titers of 1.28 μM for desmethoxyyangonin (B154216) and 0.10 μM for yangonin (B192687). nih.govnih.gov

These proof-of-concept studies open the door for developing sustainable, fermentation-based production platforms for specific kavalactones. nih.govsigmaaldrich.com

Table 2: Examples of Heterologous Production of Kavalactone Precursors

| Host Organism | Engineered Genes | Substrate | Product | Reported Yield |

|---|---|---|---|---|

| Escherichia coli | Pm4CL1 + PmSPS1/PmSPS2 | p-Coumaric Acid | Bisnoryangonin | Production confirmed biorxiv.org |

| Saccharomyces cerevisiae | Pm4CL1 + PmSPS1/PmSPS2 | p-Coumaric Acid | Bisnoryangonin | Production confirmed biorxiv.org |

| Saccharomyces cerevisiae | Engineered de novo pathway | Glucose | Desmethoxyyangonin (DMY) | 1.28 μM nih.govnih.gov |

In addition to microbial systems, heterologous production in other plant species has been demonstrated as a viable strategy. biorxiv.org The transient expression of kava genes in Nicotiana benthamiana, a relative of the tobacco plant, has been used as a rapid platform for gene discovery and pathway reconstitution. biorxiv.org By infiltrating the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the kava biosynthetic genes, researchers were able to produce kavalactone compounds, confirming the functionality of the enzymatic pathway in a foreign plant host. biorxiv.org This method provides a powerful tool for testing enzyme combinations and could lead to the development of genetically modified crops capable of producing high-value kavalactones like dihydromethysticin. biorxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (+/-)-Dihydromethysticin |

| 11-methoxy-bisnoryangonin |

| 7,8-dihydroyangonin (DHY) |

| Bisnoryangonin |

| Desmethoxyyangonin (DMY) |

| Dihydro-p-coumaroyl-CoA |

| Flavokavain A |

| Flavokavain B |

| Flavokavain C |

| Hydroxycinnamoyl-CoA |

| Malonyl-CoA |

| Methysticin |

| p-Coumaric acid |

| p-Coumaroyl-CoA |

Enzymology of Biosynthesis-Related Methyltransferases

The characteristic methoxy (B1213986) groups present in many kavalactones, including (+/-)-Dihydromethysticin, are installed by a class of enzymes known as O-methyltransferases (OMTs). biorxiv.org These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the kavalactone precursor. biorxiv.org In the biosynthesis of kavalactones within Piper methysticum (kava), two specific OMTs have been identified and characterized, demonstrating distinct regioselectivities that contribute to the structural diversity of these psychoactive compounds. biorxiv.org

Research into the kava transcriptome has led to the identification of six putative OMT candidate genes. biorxiv.org Of these, two enzymes, named kava O-methyltransferase 1 (PmKOMT1) and kava O-methyltransferase 2 (PmKOMT2), have been shown to exhibit activity against various styrylpyrone precursors of kavalactones. biorxiv.org

PmKOMT1 is a highly expressed enzyme in kava and displays broad regioselectivity. biorxiv.org It is capable of methylating the hydroxyl groups at the C4, C11, or C12 positions of the styrylpyrone backbone. biorxiv.org This promiscuity allows it to act on a range of precursors, leading to differently methylated products.

In contrast, PmKOMT2 exhibits strict regioselectivity, specifically methylating the hydroxyl group at the C10 position of the styrylpyrone scaffold. biorxiv.org The distinct roles of these two methyltransferases are crucial for the generation of the full spectrum of kavalactones found in the kava plant. biorxiv.org For instance, the formation of yangonin, which has two methoxy groups at the C4 and C12 positions, is facilitated by PmKOMT1. biorxiv.org

The enzymatic activity of these methyltransferases has been confirmed through in vitro assays using recombinant enzymes expressed in E. coli. These assays tested the activity of PmKOMT1 and PmKOMT2 against a variety of styrylpyrone substrates derived from different hydroxycinnamic acids. The results highlight the complementary roles of these enzymes in the kavalactone biosynthetic network.

Research Findings on Kava O-Methyltransferases:

| Enzyme | Substrate (Styrylpyrone derived from) | Methylation Positions | Relative Product Proportions |

| PmKOMT1 | p-Coumaric acid | C4-OH | Mono-methylated (predominantly) |

| Caffeic acid | C11-OH, C12-OH | Mixture of mono- and di-methylated products | |

| Ferulic acid | C4-OH, C12-OH | Mixture of mono- and di-methylated products | |

| PmKOMT2 | Umbellic acid | C10-OH | Specific mono-methylation |

This table summarizes the observed activities of PmKOMT1 and PmKOMT2 on various styrylpyrone precursors, demonstrating their distinct regioselectivities. biorxiv.org

While not involved in the natural biosynthesis of kavalactones, the O-methyltransferase JerF , from the jerangolid biosynthesis pathway, has been studied for its potential in the chemoenzymatic synthesis of kavalactone natural products. researchgate.net JerF shows a broad substrate tolerance and has been used in bioconversion experiments to create kavalactone derivatives, highlighting its potential as a biocatalyst in synthetic biology applications. researchgate.net

Chemical Synthesis and Derivatization

Total and Semi-Synthetic Strategies for (+/-)-Dihydromethysticin

The preparation of (+/-)-dihydromethysticin can be achieved through both total synthesis, starting from simple chemical precursors, and semi-synthesis, by modifying other naturally occurring kavalactones.

Hydrogenation-Based Approaches from Precursor Kavalactones (e.g., Methysticin)

A common semi-synthetic route to (+/-)-dihydromethysticin involves the catalytic hydrogenation of methysticin (B1662917). google.comnih.gov This process selectively reduces the double bond in the styryl side chain of methysticin to an ethyl group, yielding dihydromethysticin (B1670609). google.com

Challenges in this approach include preventing the undesired reduction of the pyrone ring's double bond. google.com To achieve selective hydrogenation, specific reaction conditions are necessary. One patented method describes dissolving methysticin in methanol (B129727) at a low temperature (-10 to -5 °C) with a palladium catalyst. google.com Hydrogen is then introduced until the undissolved methysticin is consumed, ensuring the reaction temperature does not exceed 15°C. google.com This process can yield 290 to 295 grams of dihydromethysticin from 300 grams of methysticin. google.com

However, this hydrogenation can sometimes lead to the formation of an undesired byproduct, which complicates the purification of the final product. nih.gov

De Novo Synthesis from Simple Starting Materials

De novo or total synthesis of (+/-)-dihydromethysticin allows for greater flexibility in creating structural analogs. A general and efficient synthetic route has been developed that can be adapted to produce various kavalactones. nih.govnih.gov This multi-step process typically begins with readily available starting materials and builds the dihydromethysticin molecule sequentially.

One common strategy involves the following key transformations:

Wittig Reaction : An aryl aldehyde is reacted with a phosphorus ylide to form an aryl alkene intermediate. nih.govnih.gov

Oxidation : The resulting alkene is then oxidized to the corresponding aldehyde. nih.gov

Dianion Alkylation and Lactonization : The aldehyde undergoes dianion alkylation with ethyl acetoacetate, leading to an aldol (B89426) product. This intermediate is then treated with potassium carbonate (K2CO3) to induce lactonization, forming the pyrone ring. nih.govnih.gov

Methylation : The lactone is methylated using dimethyl sulfate. nih.govnih.gov

Hydrogenation : A final palladium-catalyzed hydrogenation step reduces a double bond to yield dihydromethysticin and its analogs. nih.gov

This synthetic pathway is versatile and can accommodate a variety of substituted aryl aldehydes, enabling the creation of a library of dihydromethysticin analogs with modifications on the aromatic ring. nih.gov

Specific Reaction Mechanisms (e.g., Wittig Reaction, Dianion Alkylation)

Wittig Reaction:

The Wittig reaction is a cornerstone in the synthesis of kavalactones, providing a reliable method for forming carbon-carbon double bonds. nih.govnih.govwikipedia.org It involves the reaction of an aldehyde or ketone with a triphenyl phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org In the synthesis of dihydromethysticin precursors, a substituted aryl aldehyde is treated with a phosphorus ylide to generate an aryl alkene, which serves as a key intermediate. nih.govnih.gov

Dianion Alkylation:

Dianion alkylation is another critical step in the de novo synthesis of the dihydromethysticin scaffold. nih.govnih.gov After the formation of an appropriate aldehyde intermediate, it is reacted with the dianion of ethyl acetoacetate. nih.govnih.gov This reaction forms a new carbon-carbon bond and sets the stage for the subsequent cyclization to form the characteristic α-pyrone ring of the kavalactone. nih.govnih.gov This is followed by a lactonization reaction, often mediated by a base like potassium carbonate, to close the ring. nih.govnih.gov

Enantioselective Synthesis of Dihydromethysticin Stereoisomers

Enantioselective synthesis, also known as asymmetric synthesis, is a method that favors the formation of a specific stereoisomer (enantiomer or diastereomer). wikipedia.orgbuchler-gmbh.com This is particularly important in medicinal chemistry as different enantiomers of a molecule often exhibit distinct biological activities. wikipedia.org

While many synthetic routes produce a racemic mixture of (+/-)-dihydromethysticin, methods for the enantioselective synthesis of its stereoisomers have been developed. researchgate.net These approaches are crucial for studying the specific biological effects of the individual (+) and (-) enantiomers.

One reported strategy involves the use of yeast reduction to obtain enantiomerically enriched precursors. researchgate.net A racemic ketoester can be subjected to novel yeast reduction, yielding a (1R,2S)-hydroxy ester and a (1S,5S)-lactone with high enantiomeric excess (99% and 95%, respectively). researchgate.net These chiral building blocks can then be converted into the individual (S)- and (R)-dihydromethysticin enantiomers. researchgate.net

The development of enantioselective synthetic methods allows for a more detailed investigation into the structure-activity relationship of dihydromethysticin, as it has been shown that the natural (+)-enantiomer and the unnatural (-)-enantiomer can have different potencies. researchgate.net

Development of Synthetic Analogues and Derivatives

The development of synthetic analogues and derivatives of dihydromethysticin is an active area of research aimed at exploring the structure-activity relationship (SAR) and potentially discovering compounds with enhanced or more selective biological activities. nih.govnih.govnih.gov

By systematically modifying different parts of the dihydromethysticin molecule, researchers can probe the importance of various functional groups for its biological effects. nih.govscispace.com For example, analogs have been synthesized to investigate the roles of the methylenedioxy group and the lactone ring. nih.govscispace.com

One study involved the synthesis of several analogs with modifications to the aromatic ring, which were then evaluated for their ability to prevent lung tumorigenesis in a mouse model. nih.gov This research demonstrated that the methylenedioxy group is essential for the compound's activity, while the lactone functional group can tolerate some modifications. scispace.com

The synthesis of these analogs often employs the same versatile synthetic routes developed for the total synthesis of (+/-)-dihydromethysticin, simply by using different substituted starting materials. nih.govnih.gov For instance, various aryl aldehydes can be used in the initial Wittig reaction to generate a range of analogs with different substituents on the phenyl ring. nih.gov

Table of Synthesized Dihydromethysticin Analogs and Their Yields

| Compound | Description | Overall Yield | Reference |

| 5d | 6-(2-(benzo[d] nih.govresearchgate.netdioxol-4-yl)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | 49% | nih.gov |

| 5e | 6-(2-(benzo[d] nih.govresearchgate.netdioxol-5-yl-2,2-d2)ethyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | 64% | nih.gov |

| 5l | (E)-6-(2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)vinyl)-4-methoxy-2H-pyran-2-one | 55% | nih.gov |

| 11 | (+/-)-Dihydromethysticin | 64% from intermediate 19 | nih.gov |

| 13 | Analog starting with indane aldehyde | 32% | nih.gov |

| 14 | Analog with modified lactone ring | 30% | nih.gov |

Molecular and Cellular Mechanisms of Action

Modulation of Neurotransmitter Systems

(+/-)-Dihydromethysticin exerts its effects on the central nervous system primarily through the modulation of key neurotransmitter systems. These interactions are central to its observed anxiolytic, anticonvulsant, and analgesic properties. wikipedia.org

Interaction with N-Methyl-D-aspartate (NMDA) Receptors

In addition to its effects on the GABAergic system, (+/-)-dihydromethysticin also interacts with N-Methyl-D-aspartate (NMDA) receptors. wikipedia.org Research suggests that the compound can modulate NMDA receptor activity, which is involved in excitatory synaptic transmission and plasticity. nih.gov The activation of NMDA receptors is a critical component in various neurological processes, and their modulation by (+/-)-dihydromethysticin may contribute to its anticonvulsant and analgesic properties. wikipedia.orgnih.gov Studies involving hippocampal slice preparations have indicated that dihydromethysticin (B1670609) can reduce the frequency of field potentials generated by the activation of NMDA receptors. nih.gov This suggests an inhibitory or modulatory effect on these receptors, which could play a role in its neuroprotective and anxiolytic actions. nih.govneupsykey.com

Effects on Voltage-Dependent Calcium Channels

(+/-)-Dihydromethysticin has been shown to affect voltage-dependent calcium channels. wikipedia.org These channels are crucial for a variety of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The modulation of these channels by (+/-)-dihydromethysticin can influence neuronal excitability and signaling. nih.gov Studies have demonstrated that dihydromethysticin, along with other kavalactones, can reduce the activity of voltage-dependent calcium channels. nih.govsorbonne-universite.fr This action may contribute to its anticonvulsant and analgesic effects by decreasing the influx of calcium into neurons, thereby reducing neurotransmitter release and neuronal firing. nih.gov

Regulation of Enzyme Activity

Beyond its direct effects on neurotransmitter receptors, (+/-)-dihydromethysticin also influences the activity of key metabolic enzymes, particularly the cytochrome P450 family. This regulation can have significant implications for the metabolism of various substances in the body.

Induction of Cytochrome P450 Enzymes (CYP1A1, CYP3A, CYP3A23)

(+/-)-Dihydromethysticin has been identified as an inducer of several cytochrome P450 (CYP) enzymes. wikipedia.org Specifically, it has been shown to induce CYP1A1 and enzymes in the CYP3A subfamily, such as CYP3A23 in rats. wikipedia.orgnih.gov This induction leads to an increased rate of metabolism of substrates for these enzymes.

The induction of CYP1A1 by (+/-)-dihydromethysticin is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) pathway. wikipedia.orgnih.gov The AhR is a ligand-activated transcription factor that, upon binding with a ligand, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (Arnt). nih.gov This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to their increased transcription. nih.gov

Studies have demonstrated that kava (B3030397) extract, with methysticin (B1662917) and 7,8-dihydromethysticin as primary contributors, induces CYP1A1 expression in an AhR-dependent manner. wikipedia.orgnih.gov This was confirmed by the fact that an AhR antagonist blocked the induction, and the effect was absent in AhR-deficient cells. wikipedia.orgnih.gov Molecular docking studies have also supported the interaction between dihydromethysticin and the AhR ligand-binding domain. nih.gov

While the induction of CYP3A23 by dihydromethysticin is evident, its mechanism is less clear. Although it causes a marked increase in CYP3A23 mRNA levels, it only weakly activates the rat or human pregnane (B1235032) X receptor (PXR), a key regulator of CYP3A enzymes. wikipedia.orgnih.gov This suggests that the induction of CYP3A23 by dihydromethysticin likely occurs through a PXR-independent or an indirect PXR-related pathway. wikipedia.orgnih.gov

Interactive Data Table: Effects of (+/-)-Dihydromethysticin on Molecular Targets

| Molecular Target | Mechanism of Action | Observed Effect |

| GABA-A Receptors | Positive Allosteric Modulation | Enhanced inhibitory neurotransmission |

| NMDA Receptors | Interaction/Modulation | Reduction of receptor-mediated field potentials |

| Voltage-Dependent Calcium Channels | Modulation | Reduced channel activity |

| CYP1A1 | Induction via AhR Pathway | Increased enzyme expression |

| CYP3A23 | Induction | Increased enzyme expression |

Pregnane X Receptor (PXR)-Independent Transcriptional Activation

(+/-)-Dihydromethysticin plays a significant role in the induction of cytochrome P450 enzymes, particularly CYP3A23 in rat hepatocytes. srce.hrnih.gov Studies have demonstrated that among several kavalactones, (+/-)-dihydromethysticin and desmethoxyyangonin (B154216) are the primary inducers of CYP3A23 expression, causing an approximately 7-fold increase. nih.gov The removal of (+/-)-dihydromethysticin, desmethoxyyangonin, or both from a mixture of kavalactones leads to a significant reduction or complete abolishment of the induced expression of CYP3A23. nih.gov

While kava extracts are known to activate the human pregnane X receptor (PXR), a key regulator of CYP3A4 expression, the action of (+/-)-dihydromethysticin appears to involve a different mechanism. nih.govdntb.gov.ua Research indicates that (+/-)-dihydromethysticin and desmethoxyyangonin only weakly activate the rat or human PXR. nih.gov The induction of CYP3A23 by (+/-)-dihydromethysticin is associated with a marked increase in the levels of CYP3A23 mRNA, and this induction is nullified by the inhibition of mRNA synthesis. nih.gov These findings suggest that the induction of CYP3A23 by (+/-)-dihydromethysticin occurs through transcriptional activation, which is likely independent of direct PXR activation or involves an indirect PXR-related pathway. srce.hrnih.gov

Inhibition of Monoamine Oxidase B (MAO-B)

(+/-)-Dihydromethysticin has been identified as an inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters. srce.hrkab.ac.ug The inhibition of MAO-B is considered a potential mechanism contributing to the psychotropic properties of kava extracts. kab.ac.ug In comparative studies of various kava pyrones, the potency of MAO-B inhibition was found to vary based on their chemical structures. kab.ac.ug The order of potency for MAO-B inhibition among the tested kavalactones is as follows: desmethoxyyangonin > (+/-)-methysticin > yangonin (B192687) > (+/-)-dihydromethysticin > (+/-)-dihydrokavain > (+/-)-kavain. kab.ac.ug

Cellular Signaling Pathway Modulation

Impact on PI3K/Akt Pathway

(+/-)-Dihydromethysticin has been shown to exert inhibitory effects on the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell survival, proliferation, and growth. This inhibitory action has been particularly noted in the context of colorectal cancer (CRC). Studies on human colon cancer cell lines have demonstrated that (+/-)-dihydromethysticin suppresses cell proliferation, migration, and invasion, while promoting apoptosis and cell cycle arrest. The mechanism underlying these anticancer effects is linked to the modulation of the PI3K/Akt pathway.

The PI3K/Akt pathway is a downstream target of the nucleotide-oligomerization domain-like receptor subfamily C3 (NLRC3). By influencing the NLRC3 pathway, (+/-)-dihydromethysticin leads to the inhibition of PI3K signaling. This, in turn, affects downstream targets such as cyclin D1-CDK4, resulting in cell cycle arrest at the G0/G1 phase. The suppression of the PI3K/Akt pathway by (+/-)-dihydromethysticin highlights its potential as a modulator of cellular signaling in cancer.

Influence on NLRC3 Pathway

The anticancer effects of (+/-)-dihydromethysticin in colorectal cancer are mediated, in part, through its influence on the nucleotide-oligomerization domain-like receptor subfamily C3 (NLRC3) pathway. NLRC3 is recognized for its role in innate immunity and the regulation of inflammatory processes and tumor cell growth. Research has shown that (+/-)-dihydromethysticin activates NLRC3.

The activation of NLRC3 by (+/-)-dihydromethysticin subsequently leads to the inhibition of the PI3K signaling pathway. This demonstrates a novel mechanism where a natural compound directly influences the NLRC3 pathway to exert its biological effects. The interplay between (+/-)-dihydromethysticin, NLRC3, and the PI3K pathway underscores the compound's ability to modulate complex cellular signaling networks involved in cancer pathogenesis.

Effects on JAK/STAT Signaling Pathway

(+/-)-Dihydromethysticin has been found to target the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, contributing to its anticancer properties in human leukemia cells. srce.hr The JAK/STAT pathway is a key signaling cascade that transmits signals from cell membrane receptors to the nucleus, playing a crucial role in cell proliferation, differentiation, and immune responses. srce.hr

In studies using the leukemia HL-60 cell line, treatment with 7,8-dihydromethysticin resulted in a dose-dependent inhibition of cell proliferation. srce.hr Western blot analysis revealed that this effect was associated with the modulation of key proteins in the JAK/STAT pathway. srce.hr Specifically, 7,8-dihydromethysticin treatment led to a decrease in the levels of phosphorylated JAK-2 (p-JAK-2), phosphorylated STAT-1 (p-STAT-1), and phosphorylated STAT-2 (p-STAT-2), while increasing the levels of total STAT-1 and STAT-2. srce.hr This inhibition of the JAK/STAT signaling pathway is a significant component of the anticancer mechanism of (+/-)-dihydromethysticin in leukemia. srce.hr

| Cell Line | Treatment | Effect on JAK/STAT Pathway | Reference |

| HL-60 (Leukemia) | 7,8-dihydromethysticin | Decreased p-JAK-2, p-STAT-1, p-STAT-2; Increased STAT-1, STAT-2 | srce.hr |

Suppression of Protein Kinase A (PKA) Mediated cAMP Response Element-Binding Protein (CREB) Signaling

(+/-)-Dihydromethysticin has been shown to suppress the protein kinase A (PKA)-mediated cyclic AMP (cAMP) response element-binding protein (CREB) signaling pathway. This has been particularly studied in the context of preventing lung carcinogenesis induced by the tobacco-specific carcinogen NNK. The PKA pathway is typically activated by stress hormones and plays a role in various cellular processes, including oncogenic pathways.

In mouse models, pretreatment with (+/-)-dihydromethysticin was found to counteract the activation of the PKA pathway induced by NNK. NNK treatment leads to an increase in the phosphorylation of CREB (pCREB), a key downstream target of PKA. Pretreatment with (+/-)-dihydromethysticin significantly reduced this NNK-induced increase in pCREB. Transcriptomic analysis of lung tissues revealed that (+/-)-dihydromethysticin opposes the signaling processes induced by NNK, with PKA signaling being one of the top pathways suppressed by the compound. This suppression of the PKA/CREB signaling pathway is a key mechanism behind the chemopreventive effects of (+/-)-dihydromethysticin.

| Compound/Condition | Effect on PKA/CREB Signaling | Model System | Reference |

| NNK (tobacco carcinogen) | Activation of PKA pathway, increased pCREB | A/J mouse lung tissue | |

| (+/-)-Dihydromethysticin (pretreatment) | Suppression of NNK-induced PKA activation and pCREB increase | A/J mouse lung tissue | |

| NNK | Activation of PKA signaling | A/J mouse lung tissue | |

| (+/-)-Dihydromethysticin | Suppression of NNK-induced PKA signaling | A/J mouse lung tissue |

Molecular Interactions with Biological Macromolecules

The biological activity of (+/-)-dihydromethysticin is rooted in its direct interactions with specific macromolecular targets within the cell. These interactions have been elucidated through a combination of experimental ligand binding assays and computational molecular docking simulations, which together provide a detailed picture of its binding mechanisms at the molecular level.

Ligand Binding Studies (e.g., to GABAA Receptors, AhR)

Ligand binding studies have been instrumental in identifying and characterizing the molecular targets of (+/-)-dihydromethysticin. These assays measure the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled compound known to bind to a specific site.

GABAA Receptors:

Research has demonstrated that (+)-dihydromethysticin can modulate the γ-aminobutyric acid type A (GABAA) receptor, a key player in inhibitory neurotransmission in the central nervous system. nih.govresearchgate.net In radioreceptor assays using [3H]bicuculline methochloride ([3H]BMC), a competitive antagonist of the GABA binding site, (+)-dihydromethysticin was shown to enhance the specific binding of the radioligand. nih.govresearchgate.net This suggests that dihydromethysticin acts as a positive allosteric modulator of the GABAA receptor. wikipedia.orgkavacoalition.org

At a concentration of 0.1 µM, (+)-dihydromethysticin produced a maximal enhancement of [3H]BMC binding by 18% to 28%. nih.govresearchgate.net This effect was comparable to that of other kavalactones like (+)-kavain and (+)-methysticin. nih.govwikipedia.org Importantly, these kavalactones, including dihydromethysticin, did not inhibit the specific binding of [3H]flunitrazepam, indicating that their modulatory action on the GABAA receptor is not mediated through the benzodiazepine (B76468) binding site. nih.govresearchgate.net The structural integrity of the angular lactone ring is considered an important requirement for this modulatory activity. nih.govresearchgate.net

Table 1: Enhancement of [3H]BMC Specific Binding to GABAA Receptors by Kavalactones

| Compound | Concentration (µM) | Maximal Enhancement (%) |

|---|---|---|

| (+)-Dihydromethysticin | 0.1 | 18 - 28 |

| (+)-Kavain | 0.1 | 18 - 28 |

| (+)-Methysticin | 0.1 | 18 - 28 |

| (+)-Dihydrokavain | 10 | ~22 |

| Yangonin | 1 | ~21 |

Data sourced from radioreceptor assays. nih.govresearchgate.net

Aryl Hydrocarbon Receptor (AhR):

Studies have identified (+/-)-dihydromethysticin as a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes such as cytochrome P450 1A1 (CYP1A1). nih.govnih.govwikipedia.org Experimental evidence from luciferase gene reporter assays has confirmed that dihydromethysticin can activate the AhR signaling pathway. nih.govnih.gov This activation was blocked by an AhR antagonist and was absent in AhR-deficient cells, confirming the direct role of AhR. wikipedia.orgnih.gov Along with methysticin, dihydromethysticin is considered one of the major kavalactones responsible for the induction of CYP1A1. nih.govnih.govconsensus.app

In Silico Molecular Docking Analyses

To further understand the binding interactions at an atomic level, in silico molecular docking studies have been performed. These computational techniques predict the preferred orientation and binding affinity of a ligand when bound to a receptor's binding site.

GABAA Receptors:

While specific docking scores for dihydromethysticin with the GABAA receptor are not detailed in the provided context, the collective understanding points to an allosteric binding site distinct from the GABA and benzodiazepine sites. nih.govresearchgate.netplos.org The potentiation of GABA-induced currents suggests an interaction that stabilizes the open conformation of the receptor channel. nih.gov

Aryl Hydrocarbon Receptor (AhR):

Molecular docking analyses have provided significant insights into the interaction between 7,8-dihydromethysticin and the AhR ligand-binding domain. nih.govresearchgate.netresearchgate.net These studies revealed favorable binding of dihydromethysticin to the AhR, consistent with experimental findings. nih.govnih.gov

The docking simulations predict specific interactions within the AhR binding pocket. A key interaction involves the formation of a hydrogen bond between the carbonyl oxygen (C=O) of dihydromethysticin and the amino group (-NH-) of Tyr316, a residue identified as crucial for ligand binding. researchgate.net Furthermore, Pi-Pi stacking interactions have been observed between the aromatic ring of dihydromethysticin and Phe289 of the receptor. nih.gov The binding pocket itself is characterized by a hydrophilic bottom and a more hydrophobic entrance, accommodating the physicochemical properties of the dihydromethysticin molecule. researchgate.net These in silico predictions align with and help to explain the experimentally observed activation of the AhR signaling pathway by dihydromethysticin. nih.govresearchgate.net

Table 2: Predicted Molecular Interactions of Dihydromethysticin with the Aryl Hydrocarbon Receptor (AhR)

| Interacting Residue | Type of Interaction |

|---|---|

| Tyr316 | Hydrogen Bond |

| Phe289 | Pi-Pi Stacking |

Data sourced from in silico molecular docking studies. nih.govresearchgate.net

Advanced Analytical Characterization Techniques

Chromatographic Separation and Quantification

Chromatography is the cornerstone for isolating and measuring dihydromethysticin (B1670609) from complex matrices such as plant extracts and biological fluids. Various techniques have been developed to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely employed method for the quantitative analysis of dihydromethysticin. Reversed-phase HPLC methods provide robust separation of major kavalactones. thieme-connect.com An efficient separation of six major kavalactones, including dihydromethysticin, has been achieved in under 15 minutes using columns like the Acquity HSS T3. nih.govmdpi.com The chromatographic conditions are optimized to ensure complete separation (Resolution, Rs > 1.5) from structurally similar kavalactones, particularly methysticin (B1662917). mdpi.com

Validation studies have established the reliability of HPLC-UV methods for quantifying dihydromethysticin in raw plant materials and finished products. thieme-connect.com These methods demonstrate good linearity over a range of concentrations, with a limit of quantitation (LOQ) for dihydromethysticin reported to be approximately 0.480 µg/mL. mdpi.com Detection is typically performed at a wavelength of around 240 nm, where the kavalactones exhibit strong absorbance. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity HSS T3 (100 mm × 2.1 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | Gradient elution with Water and Isopropanol | mdpi.com |

| Detection Wavelength | ~240 nm | researchgate.net |

| Run Time | < 15 minutes | nih.gov |

| Limit of Quantification (LOQ) | ~0.480 µg/mL | mdpi.com |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. researchgate.net This technique allows for the simultaneous quantification of multiple kavalactones and their metabolites. nih.gov A UPLC-MS/MS method has been validated for the analysis of major kavalactones, including dihydromethysticin, in human plasma, demonstrating excellent selectivity. researchgate.netresearchgate.net

The methodology often involves a stable isotope-labeled internal standard, such as deuterium-labeled dihydromethysticin ([²H₂]-DHM), to ensure high accuracy. The analysis is typically performed on a reversed-phase column, such as an Atlantis dC18, with a gradient elution using acetonitrile and water containing a small amount of formic acid to facilitate protonation. scispace.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, providing high specificity for detecting precursor-to-product ion transitions unique to dihydromethysticin. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) serves as a powerful tool for the identification of kavalactones in various kava (B3030397) samples. kennesaw.edu While HPLC is more common for quantification, GC-MS provides excellent separation and structural information, making it a pre-eminent discovery tool. nih.gov In GC-MS analysis, dihydromethysticin and other kavalactones are separated based on their volatility and interaction with the stationary phase of the GC column.

Studies utilizing GC-MS have successfully identified dihydromethysticin in kava root, powder, and tea preparations. kennesaw.edu The retention time for dihydromethysticin has been reported in the range of 19.8 to 23.7 minutes under specific chromatographic conditions. kennesaw.edu The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for positive identification. kennesaw.edu High-resolution GC-MS instruments, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, can provide exact mass measurements, which, combined with isotope abundance ratios, further confirm the elemental composition and identity of the compound. researchgate.net

| Parameter | Observation | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | kennesaw.edu |

| Retention Time | 19.8 - 23.7 minutes | kennesaw.edu |

| Ionization | Electron Ionization (EI) | researchgate.net |

| Application | Identification in kava powder, root, and tea | kennesaw.edu |

Solid Phase Extraction (SPE) Methods

Sample preparation is a critical step prior to chromatographic analysis, especially for biological samples, to remove interfering substances and concentrate the analyte of interest. Solid Phase Extraction (SPE) is a highly selective and widely used technique for the cleanup and enrichment of dihydromethysticin from matrices like plasma, urine, and tissue homogenates. chromatographyonline.com

The process typically employs reversed-phase cartridges, where the nonpolar kavalactones are retained on the sorbent while more polar matrix components are washed away. scispace.com For instance, kavalactones can be recovered from tissue homogenates or plasma using an ethyl acetate (B1210297) extraction followed by SPE with a polymeric reversed-phase sorbent. scispace.com The procedure involves conditioning the cartridge (e.g., with methanol (B129727) and water), loading the sample, washing away impurities (e.g., with 10% methanol), and finally eluting the purified kavalactones with a stronger organic solvent like 100% methanol. scispace.com

Spectroscopic and Spectrometric Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of (+/-)-Dihydromethysticin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules, including dihydromethysticin. nih.gov Structural assignments are made by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

¹H NMR provides information about the chemical environment of protons, while ¹³C NMR identifies the carbon skeleton of the molecule. nih.gov Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons, allowing for the complete and precise assignment of the molecule's structure. nih.gov In some innovative approaches, HPLC has been directly coupled with NMR using superheated deuterium oxide as the mobile phase, which minimizes solvent interference in the resulting ¹H-NMR spectra. nih.govresearchgate.net

Biochemical and Cell-Based Assays

Luciferase gene reporter assays are instrumental in determining the ability of (+/-)-Dihydromethysticin to modulate specific cellular signaling pathways. Research has shown that 7,8-dihydromethysticin can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.govnih.gov

In these assays, cells, such as mouse hepatoma Hepa1c1c7, are transfected with a plasmid containing a luciferase reporter gene. nih.gov This reporter gene's expression is driven by a promoter containing specific response elements, such as the Xenobiotic Response Element (XRE) from the CYP1A1 promoter. nih.gov When dihydromethysticin activates the AhR pathway, the receptor translocates to the nucleus and binds to the XRE, inducing the transcription of the luciferase gene. The resulting luminescence, produced by the luciferase enzyme acting on its substrate, is measured and serves as a quantitative indicator of pathway activation. nih.gov Studies have demonstrated that treatment with 25µM of 7,8-dihydromethysticin can cause a significant 3.5-fold increase in luciferase activity, confirming its role as an activator of the AhR signaling pathway. nih.gov

| Assay Component | Description | Result with Dihydromethysticin |

| Reporter Plasmid | pGudluc 6.1 (contains XRE of CYP1A1 promoter) nih.gov | Increased transcription |

| Cellular Pathway | Aryl Hydrocarbon Receptor (AhR) Signaling | Pathway activation nih.govnih.gov |

| Endpoint | Luciferase Activity | 3.5-fold increase at 25µM nih.gov |

Flow cytometry is a powerful technique used to investigate the effects of (+/-)-Dihydromethysticin on various cellular processes at the single-cell level. Studies on human leukemia HL-60 cells have utilized this method to elucidate the compound's anticancer mechanisms. nih.gov

Cell Cycle Analysis: By staining cells with a fluorescent DNA-binding dye, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Research has shown that 7,8-dihydromethysticin can cause cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.gov

Reactive Oxygen Species (ROS) Measurement: Specific fluorescent probes that become activated in the presence of ROS are used to quantify intracellular ROS levels. Treatment with 7,8-dihydromethysticin has been observed to significantly enhance ROS production in leukemia cells. nih.gov

Mitochondrial Membrane Potential (MMP) Assessment: Using potential-sensitive dyes, flow cytometry can measure changes in the MMP. A significant suppression of MMP has been recorded with increasing concentrations of 7,8-dihydromethysticin, indicating mitochondrial dysfunction. nih.gov

| Cellular Process | Effect of 7,8-Dihydromethysticin | Technique Detail |

| Cell Cycle | Arrest at G2/M phase nih.gov | DNA content analysis via fluorescent dye staining |

| Reactive Oxygen Species (ROS) | Significant enhancement of production nih.gov | Measurement using ROS-sensitive fluorescent probes |

| Mitochondrial Membrane Potential (MMP) | Significant suppression nih.gov | Measurement using potential-sensitive dyes |

Western blot analysis is a fundamental technique for detecting and quantifying specific proteins, providing insights into the molecular pathways affected by (+/-)-Dihydromethysticin. This method has been employed to monitor the expression levels of key proteins involved in cell cycle regulation and signaling pathways. nih.govresearchgate.net

In studies investigating its anticancer effects, Western blotting revealed that 7,8-dihydromethysticin causes a concentration-dependent inhibition of cyclins B1, D1, and E, which is consistent with its observed effect on cell cycle arrest. nih.gov Furthermore, the technique has been used to examine the compound's impact on the JAK/STAT signaling pathway. nih.gov In another context, Western blot analysis confirmed that 7,8-dihydromethysticin induces the protein expression of Cytochrome P450 1A1 (CYP1A1), corroborating the findings from luciferase reporter assays that it activates the AhR pathway. researchgate.net

| Target Protein/Pathway | Observed Effect of 7,8-Dihydromethysticin | Biological Context |

| Cyclin B1, D1, E | Concentration-dependent inhibition nih.gov | Cell Cycle Regulation |

| JAK/STAT Signaling Pathway | Modulation of protein expression nih.gov | Cancer Cell Signaling |

| CYP1A1 | Induction of protein expression researchgate.net | Xenobiotic Metabolism (AhR Pathway) |

The clonogenic assay, or colony formation assay, is a cell-based method used to determine the long-term proliferative capacity of single cells following treatment with a substance. This assay is particularly valuable for assessing the cytotoxic and anti-proliferative effects of compounds like (+/-)-Dihydromethysticin.

In the context of cancer research, this assay has been used to evaluate the impact of 7,8-dihydromethysticin on the ability of human leukemia HL-60 cells to form colonies. nih.gov The results from these assays indicated that the compound leads to a potential suppression in the formation of leukemia cell colonies. nih.gov This finding demonstrates that 7,8-dihydromethysticin effectively inhibits the self-renewal capacity of cancer cells, a crucial attribute for an anticancer agent. nih.gov

| Cell Line | Assay Purpose | Result with 7,8-Dihydromethysticin |

| Human Leukemia HL-60 | Assess long-term cell survival and proliferation | Potential suppression of colony formation nih.gov |

Preclinical Pharmacological Investigations

In Vitro Biological Activities

In vitro studies using cultured cancer cell lines have been instrumental in elucidating the direct effects of (+/-)-Dihydromethysticin at a cellular level. These investigations have revealed its capacity to modulate fundamental processes involved in cancer progression, such as cell proliferation, apoptosis, cell cycle regulation, and cell motility.

(+/-)-Dihydromethysticin has demonstrated notable anti-proliferative effects across various human cancer cell lines. Research has shown that it inhibits the growth of colorectal cancer (CRC) cells, as well as leukemia and osteosarcoma cells. nih.govmedchemexpress.cn

In studies involving human leukemia HL-60 cells, 7,8-dihydromethysticin induced a time- and concentration-dependent inhibition of cell proliferation. nih.govproquest.com Similarly, dose- and time-dependent anti-proliferative effects were observed in human osteosarcoma MG-63 cells. nih.govnih.gov The compound's ability to suppress colony formation in leukemia cells further underscores its anti-proliferative potential. nih.govproquest.com

| Cancer Type | Cell Line(s) | Observed Effect | Source(s) |

|---|---|---|---|

| Colorectal Cancer | Human colon cancer cell lines | Inhibition of proliferation | nih.govmedchemexpress.cn |

| Leukemia | HL-60 | Concentration- and time-dependent inhibition of proliferation; Suppression of colony formation | nih.govproquest.comsrce.hr |

| Osteosarcoma | MG-63 | Dose- and time-dependent anti-proliferative effects | nih.govnih.gov |

A key mechanism underlying the anti-cancer activity of (+/-)-Dihydromethysticin is the induction of apoptosis, or programmed cell death. Studies have confirmed its ability to promote apoptosis in colorectal cancer and osteosarcoma cell models. nih.govmedchemexpress.cn

In human osteosarcoma MG-63 cells, treatment with dihydromethysticin (B1670609) resulted in observable cell death and the formation of apoptotic bodies. nih.govnih.gov Quantitative analysis using Annexin V-FITC staining revealed a significant, dose-dependent increase in the percentage of apoptotic cells. The proportion of early and late apoptotic cells rose from 6.63% in untreated control cells to 93.9% in cells treated with 100 µM of dihydromethysticin. nih.govnih.gov This pro-apoptotic effect is linked to the disruption of the mitochondrial membrane potential. nih.gov

| Concentration | Percentage of Apoptotic Cells (Early + Late) | Source(s) |

|---|---|---|

| Control (0 µM) | 6.63% | nih.govnih.gov |

| 25 µM | 23.92% | nih.govnih.gov |

| 75 µM | 23.81% | nih.govnih.gov |

| 100 µM | 93.9% | nih.govnih.gov |

(+/-)-Dihydromethysticin influences the progression of the cell cycle, a critical process for cell growth and division. Investigations have shown that it can induce cell cycle arrest in different phases depending on the cancer cell type. nih.gov

In osteosarcoma MG-63 cells, dihydromethysticin treatment led to a significant increase in the sub-G1 (G0/G1) population, which is indicative of apoptosis and DNA damage. nih.govnih.gov Conversely, in leukemia HL-60 cells, the compound caused cell cycle arrest at the G2/M phase. nih.govproquest.comsrce.hr The percentage of cells in the G2/M phase increased in a dose-dependent manner, rising from 14.5% in control cells to 52.3% in cells treated with 100 μmol L–1 of 7,8-dihydromethysticin. srce.hr This arrest was associated with a concentration-dependent inhibition of key cell cycle regulatory proteins, including cyclin B1, D1, and E. nih.govproquest.com

| Cancer Type | Cell Line | Phase of Arrest | Key Findings | Source(s) |

|---|---|---|---|---|

| Osteosarcoma | MG-63 | G0/G1 | Significant increase in the sub-G1 (apoptotic) cell population. | nih.govnih.gov |

| Leukemia | HL-60 | G2/M | Dose-dependent increase in G2/M cells (from 14.5% to 52.3%). | nih.govproquest.comsrce.hr |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays have demonstrated that (+/-)-Dihydromethysticin can inhibit these processes. Studies on human colon cancer cell lines showed that the compound inhibits both cell migration and invasion. nih.govmedchemexpress.cn Furthermore, 7,8-dihydromethysticin led to a remarkable dose-reliant inhibition of cell migration and invasion in human leukemia cells. nih.govproquest.comresearchgate.net

In Vivo Studies on Biological Responses (Animal Models)

To complement in vitro findings, (+/-)-Dihydromethysticin has been evaluated in animal models to understand its biological effects in a whole-organism context. These studies have primarily focused on its chemopreventive potential against carcinogen-induced damage.

(+/-)-Dihydromethysticin has shown significant efficacy in reducing DNA damage caused by tobacco carcinogens. psu.edu Studies in A/J mice have investigated its effect on the formation of DNA adducts induced by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), a potent lung carcinogen. nih.govnih.gov

A key finding is the compound's ability to reduce the levels of O6-methylguanine (O6-mG), a highly carcinogenic DNA adduct, in the lung tissue of these mice. psu.edunih.govnih.gov Dietary treatment with dihydromethysticin resulted in a significant and dose-dependent reduction in pulmonary O6-mG levels following NNK administration. nih.gov This effect is believed to be a crucial part of its mechanism for blocking lung tumorigenesis. nih.gov Interestingly, the unnatural (-)-DHM enantiomer was found to be more potent than the natural (+)-DHM in reducing O6-mG levels. nih.gov The reduction of this specific type of DNA damage appears to be an essential mechanism for the chemopreventive effects of dihydromethysticin. nih.gov

| Animal Model | Carcinogen | Target Tissue | DNA Adduct | Observed Effect of (+/-)-Dihydromethysticin | Source(s) |

|---|---|---|---|---|---|

| A/J Mice | NNK | Lung | O6-methylguanine (O6-mG) | Significant, dose-dependent reduction in adduct levels. | psu.edunih.govnih.gov |

| C57BL/6 Mice | NNK | Lung | O6-methylguanine (O6-mG) | Significantly and dose-dependently reduced adduct levels. | nih.gov |

Investigations into Chemopreventive Activities in Animal Models (e.g., Lung Tumorigenesis in A/J Mice)

Studies utilizing the A/J mouse model, which is susceptible to lung tumorigenesis, have demonstrated the notable chemopreventive efficacy of dihydromethysticin (DHM) against lung tumors induced by the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). nih.govpsu.edu Both natural (+)-Dihydromethysticin and synthetic (+/-)-Dihydromethysticin have shown to be equally effective in these bioassays. psu.eduresearchgate.net

Oral administration of DHM prior to NNK exposure has been shown to prevent lung tumorigenesis in a dose-dependent manner. nih.govnih.gov In one study, dietary supplementation with DHM at a dose of 0.05 mg/g of diet resulted in a 97% reduction in the multiplicity of lung adenomas. psu.eduresearchgate.netumn.edu Further research validated this efficacy, showing that DHM administered orally 1 hour before NNK injection significantly blocked adenoma formation. nih.govnih.gov For instance, a dose of 2.0 mg/mouse reduced NNK-induced adenoma multiplicity by 98.9%, while a 0.8 mg/mouse dose led to a 93.3% reduction. nih.gov The timing of administration was found to be critical, with pre-treatment exhibiting the strongest inhibitory effects, whereas post-NNK administration proved ineffective. nih.govnih.gov

Mechanistically, DHM treatment was found to reduce the formation of O6-methylguanine (O6-mG), a carcinogenic DNA adduct, in the lung tissue of A/J mice. nih.gov It also increased the urinary excretion of NNK detoxification metabolites. nih.gov These findings suggest that DHM's chemopreventive action is linked to its ability to modulate DNA damage and enhance the detoxification of carcinogens. nih.govpsu.edu

| DHM Dose per Mouse | Reduction in Adenoma Multiplicity |

|---|---|

| 2.0 mg | 98.9% |

| 0.8 mg | 93.3% |

| 0.4 mg | 49.8% |

| 0.2 mg | 42.0% |

Studies on Systemic Exposure and Absorption Kinetics